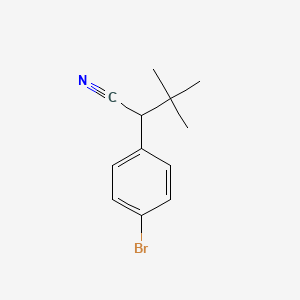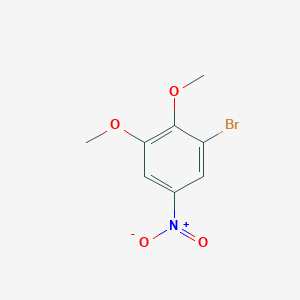![molecular formula C28H42O3Si2 B13678287 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one: is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is a common method for protecting hydroxyl groups in organic synthesis .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether groups.
Reduction: Reduction reactions can target the carbonyl group in the anthracenone structure.
Substitution: Substitution reactions can occur at the silyl ether groups, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are common.
Substitution: Nucleophiles like RLi or RMgX can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protective group in organic synthesis, particularly for protecting hydroxyl groups during multi-step synthesis .
Biology and Medicine:
Industry: In industrial settings, the compound can be used in the synthesis of various organic compounds, particularly those requiring protection of hydroxyl groups during synthesis .
Wirkmechanismus
The mechanism by which 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl groups form stable silyl ethers, which can be selectively removed under acidic or basic conditions . This allows for the selective deprotection of hydroxyl groups in complex synthetic routes .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl (3-(tert-butyldimethylsilyl)oxy)phenyl (methoxy)methylphosphonate
- (tert-Butyldimethylsilyl)oxyacetaldehyde
- (tert-Butyldimethylsilyl)oxypropanol
Uniqueness: What sets 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one apart is its dual silyl ether groups, which provide enhanced stability and protection during synthetic processes. This makes it particularly useful in complex organic syntheses where multiple protective groups are required .
Eigenschaften
Molekularformel |
C28H42O3Si2 |
|---|---|
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C28H42O3Si2/c1-26(2,3)32(9,10)30-19-13-15-21-23(17-19)28(7,8)24-18-20(14-16-22(24)25(21)29)31-33(11,12)27(4,5)6/h13-18H,1-12H3 |
InChI-Schlüssel |
ZCHWBBVDMFIUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)C3=C1C=C(C=C3)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


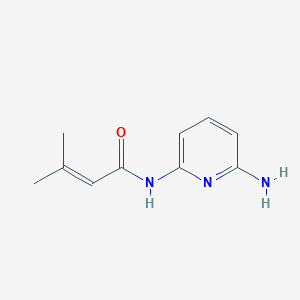
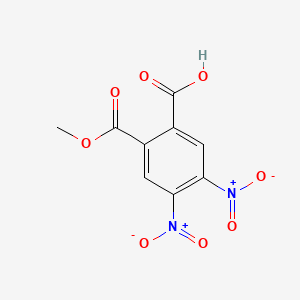
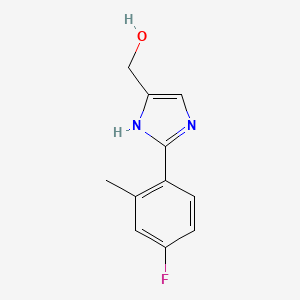
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
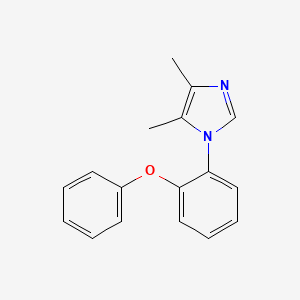
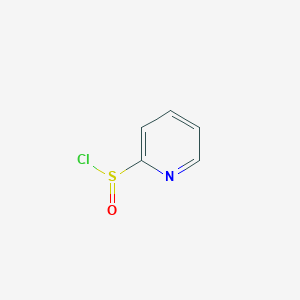
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
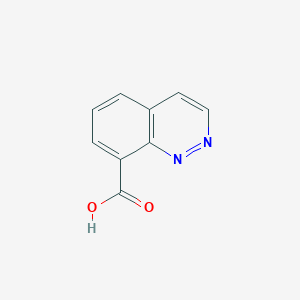
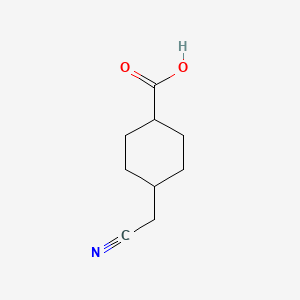
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

